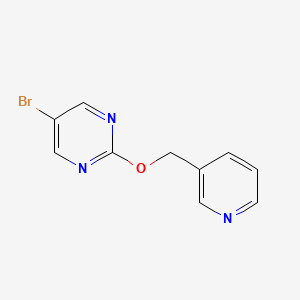

5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin”, also known as BIP, is a chemical compound that belongs to the class of pyrimidine ethers. It has a molecular formula of C10H8BrN3O and a molecular weight of 266.098 .

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives, such as “5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin”, often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, a series of novel pyridine derivatives were synthesized using Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin” is characterized by a pyrimidine moiety linked to a pyridine ring . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can provide insights into the possible reaction pathways .Scientific Research Applications

Synthesis of Pyrrolo[2,3-d]pyrimidines

The compound can be used in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds that show a wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory . The synthesis involves Cu-catalyzed reactions .

Development of Antiproliferative Agents

Pyrrolo[2,3-d]pyrimidines, which can be synthesized using 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin, have been found to exhibit antiproliferative activities . This makes them potential candidates for the development of new antiproliferative agents.

Development of Antimicrobial Agents

Compounds of the pyrrolo[2,3-d]pyrimidines class also exhibit antimicrobial activities . Therefore, 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin could potentially be used in the development of new antimicrobial agents.

4. Development of Anti-Inflammatory and Analgesic Agents The anti-inflammatory and analgesic activities of pyrrolo[2,3-d]pyrimidines suggest that 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin could be used in the development of new anti-inflammatory and analgesic agents.

Development of Hypotensive Agents

Pyrrolo[2,3-d]pyrimidines have been found to have hypotensive activities . This suggests that 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin could potentially be used in the development of new hypotensive agents.

Development of Antihistaminic Agents

The antihistaminic activities of pyrrolo[2,3-d]pyrimidines suggest that 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin could be used in the development of new antihistaminic agents.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with serine/threonine-protein kinases . These kinases play a crucial role in controlling the cell cycle, and are essential for meiosis .

Biochemical Pathways

Given its potential interaction with serine/threonine-protein kinases, it might influence pathways related to cell cycle control .

Result of Action

If the compound does indeed interact with serine/threonine-protein kinases, it could potentially influence cell cycle regulation .

properties

IUPAC Name |

5-bromo-2-(pyridin-3-ylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-5-13-10(14-6-9)15-7-8-2-1-3-12-4-8/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCINSYZCFDTPPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2883231.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2883232.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2883234.png)

![Methyl 3-({[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2883239.png)

![1-(2,5-Dimethylbenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2883241.png)

![Methyl 1-{[(3-methylbutyl)carbamoyl]amino}cyclohexanecarboxylate](/img/structure/B2883246.png)